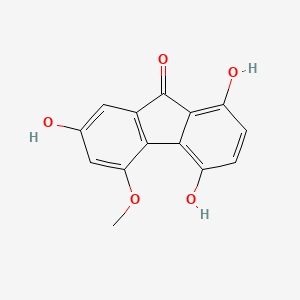
1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is a chemical compound belonging to the fluorenone family. Fluorenones are known for their diverse biological activities and are often found in natural products. This particular compound has been isolated from plants like Dendrobium chrysotoxum and has shown promising cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one typically involves multi-step organic reactions. One common method includes the hydroxylation and methoxylation of fluorenone derivatives under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitution patterns on the fluorenone core .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert the carbonyl group back to hydroxyl groups.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent due to its selective cytotoxicity against certain cancer cells.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 1,4,7-trihydroxy-5-methoxy-9H-fluoren-9-one exerts its effects involves its interaction with cellular components. It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5-Trihydroxy-7-methoxy-9H-fluoren-9-one: Another fluorenone derivative with similar cytotoxic properties.
Dendroflorin: Isolated from the same plant, Dendrobium chrysotoxum, and exhibits similar biological activities.
Denchrysan A: Another fluorenone with comparable cytotoxic effects.
Uniqueness
1,4,7-Trihydroxy-5-methoxy-9H-fluoren-9-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its selective cytotoxicity against certain cancer cell lines makes it a promising candidate for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
365545-85-3 |
|---|---|
Formule moléculaire |
C14H10O5 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1,4,7-trihydroxy-5-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O5/c1-19-10-5-6(15)4-7-11(10)12-8(16)2-3-9(17)13(12)14(7)18/h2-5,15-17H,1H3 |
Clé InChI |
QYZVZXXDXPZMHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C3=C(C=CC(=C3C2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


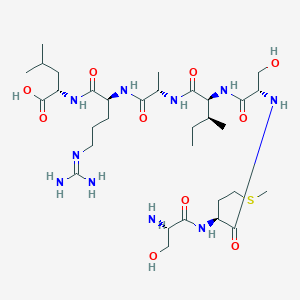
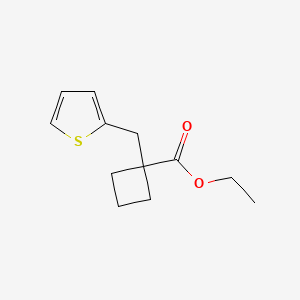
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
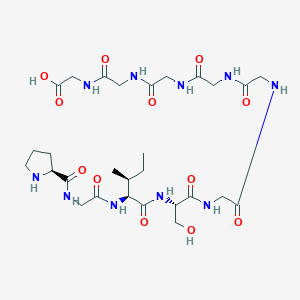
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
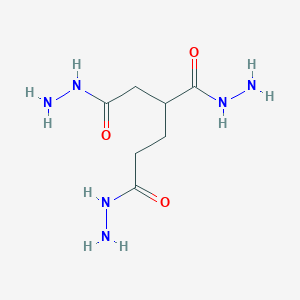
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
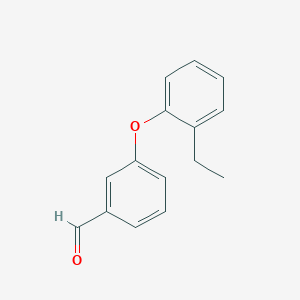
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)

![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
